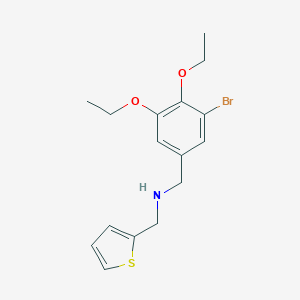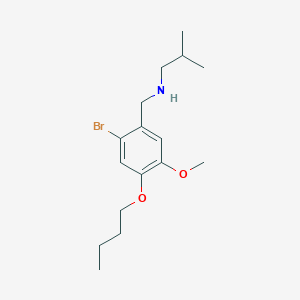
1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine, also known as 2C-B-FLY, is a synthetic psychedelic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 1996 by Aaron P. Monte and is structurally related to 2C-B, a well-known psychedelic drug. 2C-B-FLY is a potent agonist of the serotonin receptor and has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is not fully understood, but it is believed to act as a partial agonist of the serotonin receptor. This means that it binds to the receptor and activates it to a lesser extent than a full agonist. The activation of the serotonin receptor by 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is thought to lead to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine are not well studied, but it is believed to have psychedelic effects similar to those of other phenethylamine compounds. These effects may include altered perception, mood, and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments include its high affinity for the serotonin receptor, which makes it a useful tool for studying the role of this receptor in regulating mood, cognition, and behavior. However, the limitations of using 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine in lab experiments include its complex synthesis process and the lack of information on its biochemical and physiological effects.
Future Directions
There are several future directions for research on 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, research could be conducted on the synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine to develop more efficient and cost-effective methods. Overall, 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has the potential to be a valuable tool in scientific research, but further studies are needed to fully understand its properties and applications.
Synthesis Methods
The synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine involves a multi-step process that starts with the reaction of 3-bromo-4,5-diethoxybenzaldehyde and thiophen-2-ylmethanamine to form the intermediate product. This is followed by a series of reactions that involve the use of reagents such as boron tribromide and sodium borohydride to produce the final product. The synthesis of 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is a complex process that requires a high level of expertise in organic chemistry.
Scientific Research Applications
1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin receptor, which plays a crucial role in regulating mood, cognition, and behavior. Studies have also suggested that 1-(3-bromo-4,5-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine may have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.
properties
Molecular Formula |
C16H20BrNO2S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
N-[(3-bromo-4,5-diethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C16H20BrNO2S/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13/h5-9,18H,3-4,10-11H2,1-2H3 |
InChI Key |
JLCZXQCYGWUHCG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)

![4-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283297.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283303.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine](/img/structure/B283304.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283311.png)